Boc-L-Serine-beta-Lactone

Vue d'ensemble

Description

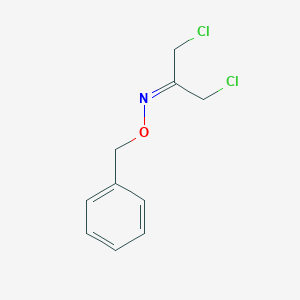

Boc-L-Serine-beta-Lactone is a cell-permeable β-lactone inhibitor . It is a precursor to tumor selective derivatives . It is also used as a building block in peptide synthesis and as a starting material for the synthesis of various α-amino acids via the β-lactone .

Synthesis Analysis

The synthesis of Boc-L-Serine-beta-Lactone involves the cyclization of commercially available N-Cbz-L-serine under modified Mitsunobu conditions, using a preformed complex of dimethyl azodicarboxylate (DMAD) and Triphenylphosphine . The reaction proceeds via hydroxy group activation .Molecular Structure Analysis

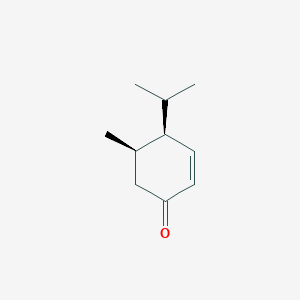

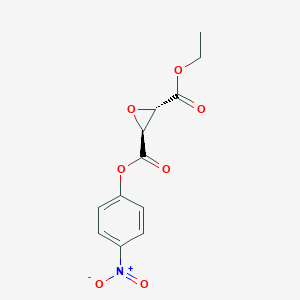

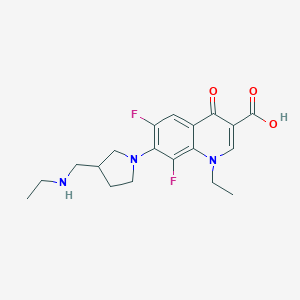

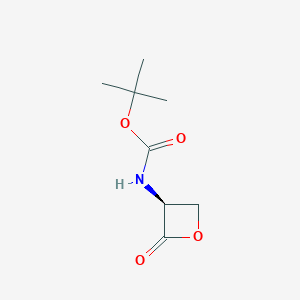

The molecular formula of Boc-L-Serine-beta-Lactone is C8H13NO4 . Its molecular weight is 187.193 . The structure of Boc-L-Serine-beta-Lactone contains a total of 26 bonds; 13 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 four-membered ring, 1 ester (aliphatic), and 1 (thio-) carbamate (aliphatic) .Chemical Reactions Analysis

The reaction of the class D nucleophilic serine β-lactamases (SBLs) with carbapenems also produces β-lactones . Studies on the factors determining β-lactone formation by class D SBLs have been conducted .Physical And Chemical Properties Analysis

Boc-L-Serine-beta-Lactone has a density of 1.2±0.1 g/cm3 . Its boiling point is 319.0±31.0 °C at 760 mmHg . It is soluble in ethanol to 100 mM and in DMSO to 100 mM .Applications De Recherche Scientifique

Biosynthesis and Chemical Diversity of β-Lactone Natural Products

Boc-L-Serine-beta-Lactone is a type of β-Lactone . β-Lactones are strained rings that are useful organic synthons and pharmaceutical warheads . Over 30 core scaffolds of β-lactone natural products have been described to date, many with potent bioactivity against bacteria, fungi, or human cancer cell lines .

Enzymatic β-Lactone Ring Closure

Recent discoveries in enzymatic β-lactone ring closure via ATP-dependent synthetases, intramolecular cyclization from seven-membered rings, and thioesterase-mediated cyclization during release from nonribosomal peptide synthetase assembly lines have been made .

Source Organisms for β-Lactone Natural Products

β-Lactone natural products, including Boc-L-Serine-beta-Lactone, have been isolated from bacteria, fungi, plants, insects, and marine sponges .

Genome-Based Discovery of Biosynthetic Gene Clusters

Boc-L-Serine-beta-Lactone could be used in future directions for genome-based discovery of biosynthetic gene clusters that may produce novel compounds with β-lactone rings .

Cell-Permeable β-Lactone Inhibitor

Boc-L-Serine-beta-Lactone is a cell-permeable β-lactone inhibitor and can be used as a precursor to tumor selective derivatives .

High Temperature Boc Deprotection of Amino Acids and Peptides

A method for high temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid has been developed . This extends the possibility for extraction of water soluble polar organic molecules using ionic liquids .

Fast, Efficient and Selective Deprotection of the Boc Group

Fast, efficient and selective deprotection of the Boc group of various amino acids and peptides was achieved by using hydrogen chloride (4 M) in anhydrous dioxane solution for 30 min at room temperature .

Direct Introduction of the Boc Group into Organic Compounds

A straightforward method for the direct introduction of the Boc group into a variety of organic compounds has been developed using flow microreactor systems .

Mécanisme D'action

Target of Action

Β-lactones, the class of compounds to which boc-l-serine-beta-lactone belongs, are known to exhibit potent bioactivity against bacteria, fungi, or human cancer cell lines .

Mode of Action

Boc-L-Serine-beta-Lactone is a β-lactone inhibitor . β-lactones are strained rings that are useful organic synthons and pharmaceutical warheads . The mode of action of Boc-L-Serine-beta-Lactone likely involves the release of the strained β-propionolactone ring conformation through various synthetic methods .

Biochemical Pathways

Β-lactones are known to be involved in diverse biosynthetic pathways, including enzymatic β-lactone ring closure via atp-dependent synthetases, intramolecular cyclization from seven-membered rings, and thioesterase-mediated cyclization during release from nonribosomal peptide synthetase assembly lines .

Pharmacokinetics

It is known to be soluble in ethanol and dmso up to 100 mm , which could potentially impact its bioavailability.

Result of Action

Β-lactones, in general, have been described to have potent bioactivity against bacteria, fungi, or human cancer cell lines .

Action Environment

It is known that boc-l-serine-beta-lactone is unstable and solutions should be made fresh and used immediately .

Safety and Hazards

Orientations Futures

Boc-L-Serine-beta-Lactone is a precursor to tumor selective derivatives . β-Lactones are strained rings that are useful organic synthons and pharmaceutical warheads . Over 30 core scaffolds of β-lactone natural products have been described to date, many with potent bioactivity against bacteria, fungi, or human cancer cell lines . β-Lactone natural products are chemically diverse and have high clinical potential .

Propriétés

IUPAC Name |

tert-butyl N-[(3S)-2-oxooxetan-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4/c1-8(2,3)13-7(11)9-5-4-12-6(5)10/h5H,4H2,1-3H3,(H,9,11)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRJDEHQWXAPGBG-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1COC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1COC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376803 | |

| Record name | tert-Butyl [(3S)-2-oxooxetan-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(tert-Butoxycarbonyl)-L-serine beta-Lactone | |

CAS RN |

98541-64-1 | |

| Record name | tert-Butyl [(3S)-2-oxooxetan-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.